

Physical properties of 1-Ethyl-4-fluorobenzene (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-4-fluorobenzene**

Cat. No.: **B1585034**

[Get Quote](#)

Technical Guide: Physical Properties of 1-Ethyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **1-Ethyl-4-fluorobenzene**, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated data for quick reference, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the compound's core attributes.

Core Physical Properties

1-Ethyl-4-fluorobenzene is a substituted aromatic compound with the chemical formula C_8H_9F . Its physical characteristics are crucial for handling, reaction setup, and purification processes in a laboratory setting.

Quantitative Data Summary

The boiling point and density of **1-Ethyl-4-fluorobenzene** are summarized in the table below. These values are essential for predicting the compound's behavior under various experimental conditions.

Physical Property	Value	Units
Boiling Point	139	°C
Density	0.98	g/cm ³

Note: The density is reported at room temperature.

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid compounds like **1-Ethyl-4-fluorobenzene**.

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[\[1\]](#)

Apparatus:

- Thiele tube or oil bath
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner)
- Sample of **1-Ethyl-4-fluorobenzene**

Procedure:

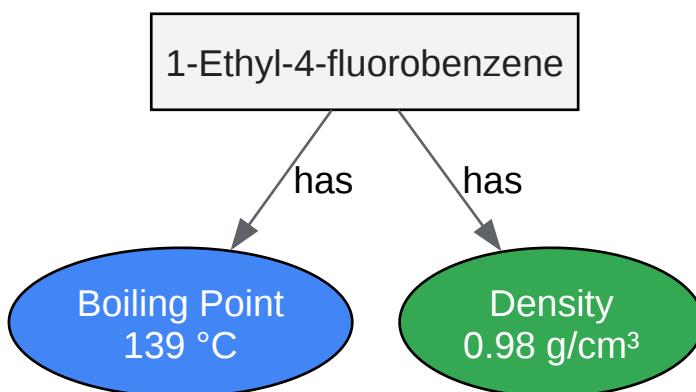
- A small amount (a few mL) of **1-Ethyl-4-fluorobenzene** is placed into the fusion tube.[\[2\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[\[2\]](#)

- The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is immersed in a Thiele tube or an oil bath.[3]
- The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as bubbles emerging from the open end of the capillary tube.[1]
- Heating continues until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[3]

The density of a liquid is determined by measuring its mass and volume.[4][5]

Apparatus:

- Analytical balance
- Graduated cylinder or pycnometer (for higher accuracy)
- Thermometer
- Sample of **1-Ethyl-4-fluorobenzene**


Procedure:

- The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an analytical balance.[4]
- A specific volume of **1-Ethyl-4-fluorobenzene** is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]
- The combined mass of the graduated cylinder and the liquid sample is measured.[4]

- The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.
- The density is then calculated using the formula: Density = Mass / Volume.[5]
- The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Visualization of Properties

The following diagram illustrates the relationship between **1-Ethyl-4-fluorobenzene** and its fundamental physical properties.

[Click to download full resolution via product page](#)

Caption: Core physical properties of **1-Ethyl-4-fluorobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Video: Boiling Points - Concept [jove.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homesciencetools.com [homesciencetools.com]
- To cite this document: BenchChem. [Physical properties of 1-Ethyl-4-fluorobenzene (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585034#physical-properties-of-1-ethyl-4-fluorobenzene-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com